4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane
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Overview
Description
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane is a compound that belongs to the class of N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties . The compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications . They have also been associated with antimicrobial activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been shown to exhibit tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with various biological and pharmacological activities, such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with various biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane are largely determined by its structure and the nature of its interactions with other biomolecules. The compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have been shown to have significant effects on cell function . For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the PI3Kδ isoform, a key signaling molecule that regulates the differentiation, proliferation, migration, and survival of immune cells .
Molecular Mechanism
Related pyrazolo[1,5-a]pyrimidines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential stability over time .
Dosage Effects in Animal Models
Related pyrazolo[1,5-a]pyrimidines have been found to have IC50 values in the low nanomolar range, suggesting potential potency .
Metabolic Pathways
Related pyrazolo[1,5-a]pyrimidines have been found to interact with the PI3Kδ isoform, suggesting potential involvement in the PI3K signaling pathway .
Transport and Distribution
Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential for localization and accumulation .
Subcellular Localization
Related pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting potential for localization to specific compartments or organelles .
Preparation Methods
The synthesis of 4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane involves several steps. One common method includes the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole-pyrazolo[1,5-a]pyrimidine: This compound features an indole moiety, which enhances its selectivity and potency as a PI3Kδ inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-10-9-12(15-5-2-7-17-8-6-15)16-11(14-10)3-4-13-16/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJUKBTXOYLCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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